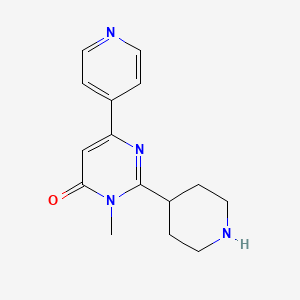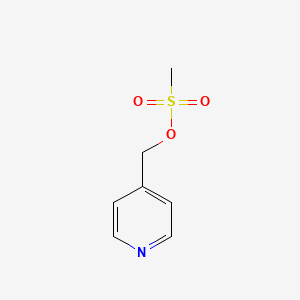![molecular formula C10H10O3 B8774496 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde](/img/structure/B8774496.png)
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde
Übersicht
Beschreibung
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H8O3. It is also known by other names such as 7-Formyl-1,4-benzodioxane and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde . This compound is characterized by its unique structure, which includes a benzodioxane ring system with a formyl group at the 6-position and a methyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-benzodioxane derivatives.
Reaction Conditions: The reaction conditions often involve the use of reagents like acetic anhydride, sodium acetate, and a suitable solvent such as acetic acid.
Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is purified using methods like column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted benzodioxane derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes like phosphodiesterase type IV, which plays a role in the regulation of cAMP levels.
Pathways Involved: By inhibiting phosphodiesterase type IV, the compound can modulate intracellular signaling pathways that are involved in various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxan-6-carboxaldehyde: This compound lacks the methyl group at the 5-position but shares the benzodioxane ring system and formyl group.
2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde: Similar in structure but without the methyl group at the 5-position.
Uniqueness
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
5-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c1-7-8(6-11)2-3-9-10(7)13-5-4-12-9/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
HJYKWJVSSZPKIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1OCCO2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
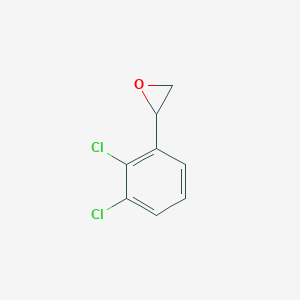
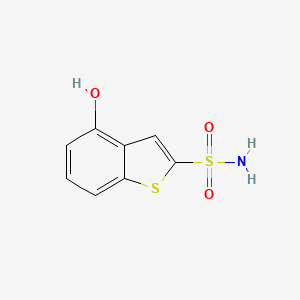
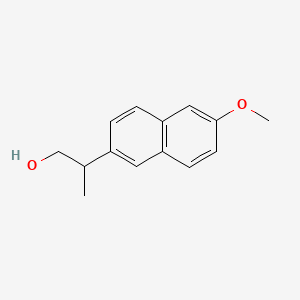
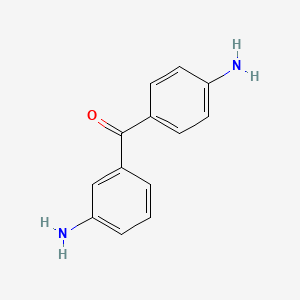

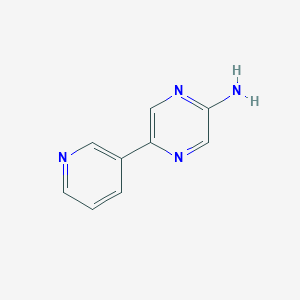
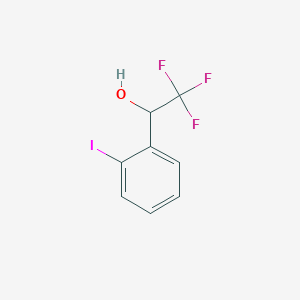
![2-(3-Hydroxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8774456.png)
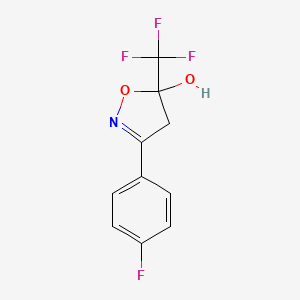
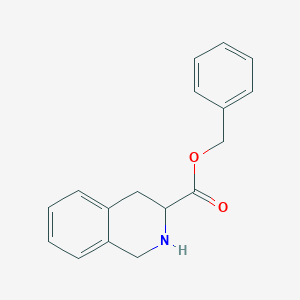
![7-Methyl-6-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B8774469.png)

